1-(2-Azidoethyl)-3-(ethoxymethyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of similar azido compounds has been reported in the literature. For instance, the esters of 1,2-azido alcohols were transformed into α-amido ketones without external oxidants through the Ru-catalyzed formation of N–H imines .Chemical Reactions Analysis
In a related study, the esters of 1,2-azido alcohols were transformed into α-amido ketones without external oxidants through the Ru-catalyzed formation of N–H imines .Scientific Research Applications
Antitumor Activity
One study described the synthesis of 3,5-bis(arylidene)piperidin-4-ones containing the 2-azidoethyl group. These compounds exhibited significant in vitro cytotoxicity toward various human tumor cell lines. Specifically, N-(2-azidoethyl)-3,5-bis(3-pyridylidene)piperidin-4-one showed high activity with IC50 values in the range of 1–5 μmol L–1 against PC3, HCT116, and MCF7 cell lines, highlighting their potential as antitumor agents (Bykhovskaya et al., 2017).
Glycosidase Inhibition
Another research explored the synthesis of polyhydroxylated piperidines through diastereoselective dihydroxylation, aiming at the production of aza-C-linked disaccharide derivatives. These compounds mimic the structure of oligosaccharides and have the potential to inhibit glycosidase and glycosyltransferase enzymes, which are involved in various biological processes including disease pathology. The study demonstrates the utility of these derivatives in designing potent enzyme inhibitors (Kennedy et al., 2005).
Molecular Synthesis and Structural Studies
Research into the synthesis and structural analysis of piperidine derivatives provides insights into their chemical behavior and potential applications in drug design. Studies include the synthesis of 3-(pyrrolidin-1-yl)piperidine, highlighting its importance in medicinal chemistry due to its rigid diamine structure. This compound, and others like it, offer a foundation for developing new therapeutic agents (Smaliy et al., 2011).
Multicomponent Synthesis
The development of novel multicomponent reactions for the synthesis of α-hydroxyalkyl piperidine derivatives showcases the versatility of piperidine-based compounds in organic synthesis. Such reactions provide efficient routes to polysubstituted piperidine derivatives, which are valuable in natural product synthesis and combinatorial chemistry (Tailor and Hall, 2000).
Properties
IUPAC Name |
1-(2-azidoethyl)-3-(ethoxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-2-15-9-10-4-3-6-14(8-10)7-5-12-13-11/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAFAMGJMBDQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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